

Synthesis and Characterization of 4-Bromo-3-iodophenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-iodophenol

Cat. No.: B1526393

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This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **4-Bromo-3-iodophenol**, a valuable substituted phenol derivative for researchers, scientists, and professionals in drug development. This document outlines a detailed synthetic protocol, thorough characterization methodologies, and presents all quantitative data in clearly structured tables.

Synthesis of 4-Bromo-3-iodophenol

The synthesis of **4-Bromo-3-iodophenol** can be effectively achieved through the regioselective iodination of 4-bromophenol. The electron-donating hydroxyl group of the starting material activates the aromatic ring towards electrophilic substitution, directing the incoming iodine substituent primarily to the ortho position.

Reaction Scheme:

A plausible method for this transformation involves the use of N-iodosuccinimide (NIS) as an iodinating agent in an appropriate solvent.

Experimental Protocol:

Materials:

- 4-Bromophenol
- N-Iodosuccinimide (NIS)

- Acetonitrile (CH_3CN)
- Deionized water
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a solution of 4-bromophenol (1.0 eq.) in acetonitrile, add N-iodosuccinimide (1.1 eq.).
- Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **4-Bromo-3-iodophenol**.

Characterization of 4-Bromo-3-iodophenol

The structure and purity of the synthesized **4-Bromo-3-iodophenol** can be confirmed through various spectroscopic and physical characterization techniques.

Physical Properties

The following table summarizes the key physical properties of **4-Bromo-3-iodophenol**.

Property	Value
Molecular Formula	C ₆ H ₄ BrIO
Molecular Weight	298.90 g/mol
Appearance	Off-white to light brown solid
Melting Point	Not available
Boiling Point	324.4 °C (predicted)

Spectroscopic Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The predicted chemical shifts are presented below.

¹H NMR (Predicted):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8	d	1H	H-2
~7.4	d	1H	H-6
~6.9	dd	1H	H-5
~5.5	s	1H	-OH

^{13}C NMR (Predicted):

Chemical Shift (δ) ppm	Assignment
~155	C-1 (C-OH)
~140	C-2
~132	C-6
~120	C-4 (C-Br)
~118	C-5
~95	C-3 (C-I)

The IR spectrum reveals the presence of characteristic functional groups in the molecule.

Wavenumber (cm^{-1})	Intensity	Assignment
3550-3200	Broad	O-H stretch (phenolic)
3100-3000	Medium	Aromatic C-H stretch
1600-1450	Strong	Aromatic C=C stretch
1260-1180	Strong	C-O stretch (phenol)
~1050	Medium	C-Br stretch
~1000	Medium	C-I stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity	Assignment
298/300	High	$[M]^+$ and $[M+2]^+$ (due to Br isotopes)
171/173	Medium	$[M - I]^+$
119	Medium	$[M - Br - I]^+$
91	High	$[C_6H_4OH]^+$

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of **4-Bromo-3-iodophenol**.

Caption: Workflow for the synthesis and characterization of **4-Bromo-3-iodophenol**.

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